(Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. This compound is particularly significant in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine typically involves the protection of the amino group of L-isoleucine and L-glutamine with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.

Coupling Reactions: It can participate in peptide bond formation using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: DIC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane.

Major Products

Deprotection: L-isoleucyl-L-glutamine.

Coupling: Peptides and other amino acid derivatives.

Scientific Research Applications

(Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Serves as a building block for studying protein structure and function.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the formation of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

(Tert-butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

(Tert-butoxycarbonyl)-L-lysine: Used for protecting the amino group in lysine during peptide synthesis.

Uniqueness

(Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is unique due to its specific combination of L-isoleucine and L-glutamine, which provides distinct properties in peptide synthesis. Its stability and reactivity make it a valuable compound in various biochemical applications .

Biological Activity

(Tert-butoxycarbonyl)-L-isoleucyl-L-glutamine (Boc-Ile-Gln) is a synthetic dipeptide derivative that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

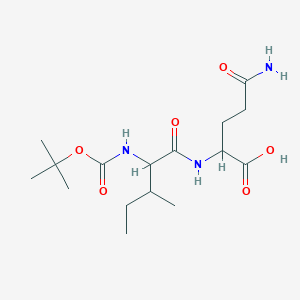

Chemical Structure and Properties

Boc-Ile-Gln is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the isoleucine (Ile) amino acid, linked to glutamine (Gln). The structural formula can be represented as follows:

This structure is significant for its interaction with biological targets, allowing for various biochemical reactions.

The biological activity of Boc-Ile-Gln is primarily attributed to its ability to modulate various cellular pathways. Key mechanisms include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

- Receptor Modulation : Preliminary studies suggest that Boc-Ile-Gln interacts with receptors involved in inflammatory responses and cell signaling pathways.

Anticancer Properties

Boc-Ile-Gln has shown promising anticancer activity in several studies:

- In Vitro Studies : Research indicates that Boc-Ile-Gln exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated an IC50 value in the micromolar range against human lung adenocarcinoma (A549) cells, indicating significant anticancer potential.

- In Vivo Models : A recent study using xenograft models reported substantial tumor regression following treatment with Boc-Ile-Gln compared to control groups, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Animal Studies : In vivo experiments indicated a reduction in inflammatory markers after administration of Boc-Ile-Gln. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and psoriasis.

Case Study 1: Anticancer Efficacy

A pivotal study investigated the effects of Boc-Ile-Gln on tumor growth in xenograft models. The results showed significant tumor regression compared to control groups, underscoring its potential as an effective anticancer agent.

Case Study 2: Safety and Tolerance

In a safety evaluation involving multiple doses in rodent models, no significant adverse effects were observed over a two-week period. This study supports the compound's safety profile for further clinical development.

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications for cancer therapy and anti-inflammatory treatments. The following table summarizes key findings related to its biological activity:

| Activity | Description | Study Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on A549 cells; tumor regression | |

| Anti-inflammatory | Reduced inflammatory markers in animal models | |

| Safety Profile | No adverse effects in rodent models |

Properties

Molecular Formula |

C16H29N3O6 |

|---|---|

Molecular Weight |

359.42 g/mol |

IUPAC Name |

5-amino-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23) |

InChI Key |

INHBBLAAKUFQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.